molecular formula C19H22ClN5O2 B563784 4'-Hydroxy Trazodone CAS No. 53818-10-3

4'-Hydroxy Trazodone

Cat. No.: B563784
CAS No.: 53818-10-3
M. Wt: 387.868
InChI Key: FNUZSRSXQFIOPL-UHFFFAOYSA-N
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Description

4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone. It is known for its inhibitory effects on organic anion transporter 3 (OAT3) and is selective for OAT3 over organic anion transporter 1 (OAT1) . This compound plays a significant role in the pharmacokinetics of trazodone, influencing its therapeutic effects and side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Trazodone involves the hydroxylation of trazodone. One common method includes the use of potassium carbonate as a reaction medium under microwave radiation . This method is efficient and reduces the synthesis time significantly.

Industrial Production Methods: Industrial production of 4’-Hydroxy Trazodone typically involves large-scale hydroxylation reactions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The improved process for the preparation of trazodone hydrochloride involves the reaction of specific compounds in the presence of an inorganic base and a catalyst .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Trazodone undergoes various chemical reactions, including:

    Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, trazodone.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include quinones from oxidation, reduced trazodone from reduction, and various substituted derivatives from substitution reactions.

Comparison with Similar Compounds

    Trazodone: The parent compound, used as an antidepressant and sedative.

    Nefazodone: Another antidepressant with a similar structure and mechanism of action.

    Vilazodone: A serotonin reuptake inhibitor with additional serotonin receptor agonist activity.

Uniqueness: 4’-Hydroxy Trazodone is unique due to its selective inhibition of organic anion transporter 3 (OAT3) over organic anion transporter 1 (OAT1) . This selectivity can lead to different pharmacokinetic profiles and therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUZSRSXQFIOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675963
Record name 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53818-10-3
Record name 4-Hydroxytrazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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